DSPE-PEG12-Mal

Description

Properties

Molecular Formula |

C75H140N3O24P |

|---|---|

Molecular Weight |

1498.9 g/mol |

IUPAC Name |

[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86) |

InChI Key |

NSUQHFQCPXYHBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG12-Mal: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal), a heterobifunctional lipid-PEG conjugate crucial for advancements in drug delivery and bioconjugation. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for its application in creating targeted delivery systems.

Core Structure and Physicochemical Properties

This compound is an amphiphilic molecule composed of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the hydrophobic lipid anchor. This portion of the molecule readily inserts into lipid bilayers of liposomes and other lipid-based nanoparticles.

-

Polyethylene Glycol (PEG) Linker (12 repeating units): A hydrophilic polymer chain consisting of 12 ethylene glycol units. The PEG linker provides a flexible spacer, increases the hydrophilicity of the molecule, and imparts "stealth" characteristics to nanoparticles, reducing clearance by the reticuloendothelial system and prolonging circulation time. The spacer arm has a length of 46 atoms or 53.3 Å.[1]

-

Maleimide (Mal) Group: A reactive functional group at the terminus of the PEG chain. The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups to form stable thioether bonds, making it ideal for conjugating cysteine-containing peptides, proteins, and other thiol-modified molecules.[2]

The combination of a hydrophobic lipid anchor and a hydrophilic polymer chain with a reactive end group makes this compound a versatile tool for surface functionalization of lipid-based drug delivery vehicles.

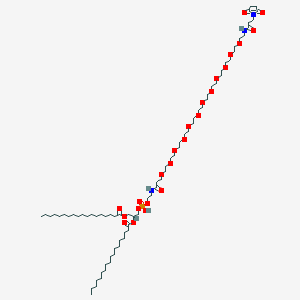

Visualization of the this compound Structure

Caption: Molecular components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C75H140N3O24P | [1] |

| Molecular Weight | 1498.89 g/mol | [1] |

| Appearance | White solid powder | [3] |

| Solubility | Soluble in chloroform and warm water | [3] |

| Reactive Group | Maleimide | [2][3] |

| Reacts With | Sulfhydryl (-SH) groups | [2][3] |

| Spacer Arm Length | 46 atoms (53.3 Å) | [1] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of thiol-containing ligands to this compound and the subsequent formulation of targeted liposomes.

Conjugation of a Cysteine-Containing Peptide to this compound

This protocol describes the covalent attachment of a peptide with a terminal cysteine residue to this compound via a thioether bond.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Chloroform, Anhydrous

-

Dimethyl sulfoxide (DMSO), Anhydrous

-

Argon or Nitrogen gas

-

Thin-Layer Chromatography (TLC) plates (Silica gel)

-

TLC developing chamber

-

Iodine vapor for visualization

Procedure:

-

Dissolution of Reactants:

-

Dissolve this compound in anhydrous chloroform.

-

Dissolve the cysteine-containing peptide in anhydrous DMSO.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, combine the this compound solution and the peptide solution to achieve a final lipid-to-peptide molar ratio of 1:1.2. The solvent ratio of chloroform to DMSO should be 1:1 (v/v).

-

Purge the reaction vessel with an inert gas (argon or nitrogen) to create an inert atmosphere.

-

-

Incubation:

-

Seal the reaction vessel and allow the reaction to proceed for 48 hours at room temperature with gentle stirring.

-

-

Monitoring the Reaction:

-

The progress of the conjugation reaction can be monitored by TLC.

-

Spot the starting materials (this compound and peptide) and the reaction mixture onto a silica gel TLC plate.

-

Develop the TLC plate using a suitable mobile phase (e.g., chloroform:methanol:water, 90:18:2 v/v/v).

-

Visualize the spots using iodine vapor. The disappearance of the this compound spot and the appearance of a new spot at a different retention factor (Rf) indicates the formation of the DSPE-PEG12-peptide conjugate.

-

Formulation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol outlines the preparation of liposomes incorporating the DSPE-PEG12-peptide conjugate.

Materials:

-

DSPE-PEG12-peptide conjugate (from section 2.1)

-

Structural lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)

-

Chloroform

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the structural lipids (e.g., DSPC and cholesterol) and the DSPE-PEG12-peptide conjugate in chloroform in a round-bottom flask. The desired molar ratio of the components should be predetermined based on the application.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film with the desired hydration buffer by adding the buffer to the flask and agitating it above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through a mini-extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). This will result in a suspension of small unilamellar vesicles (SUVs) with a relatively uniform size distribution.

-

Characterization of Targeted Liposomes

Methods:

-

Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential of the formulated liposomes can be determined using Dynamic Light Scattering (DLS).

-

Conjugation Efficiency: The efficiency of peptide conjugation can be quantified indirectly by measuring the amount of unconjugated peptide in the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the creation of targeted liposomes using this compound.

Caption: Workflow for targeted liposome synthesis.

This guide provides a foundational understanding and practical protocols for utilizing this compound in the development of targeted drug delivery systems. The versatility and reactivity of this lipid-PEG conjugate continue to make it an invaluable tool for researchers in the fields of nanomedicine and bioconjugation.

References

The Role of DSPE-PEG12-Mal in Liposome Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) in the formation of liposomes for advanced drug delivery systems. We will delve into the fundamental principles of liposome self-assembly incorporating this functionalized lipid, detail its multifaceted roles, and provide practical experimental protocols for its use.

Core Concepts: The Tripartite Function of this compound

This compound is a heterobifunctional lipid conjugate that plays a pivotal role in modern liposomal formulations. Its efficacy stems from the distinct functions of its three core components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This saturated phospholipid acts as the hydrophobic anchor.[1] Its two stearoyl acyl chains readily intercalate into the lipid bilayer of the liposome, ensuring stable incorporation of the entire conjugate within the vesicle's membrane.[1]

-

Polyethylene Glycol (PEG) of 12 repeating units (PEG12): The hydrophilic PEG chain extends from the liposome surface into the aqueous environment.[1] This PEGylated corona serves multiple purposes:

-

Steric Hindrance: It creates a "stealth" effect, sterically hindering the binding of opsonins (blood proteins) that mark liposomes for clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[2][3]

-

Colloidal Stability: The hydrophilic PEG layer prevents liposome aggregation, enhancing the formulation's stability.[4]

-

Controlled Drug Release: The PEG layer can influence the permeability of the liposome membrane, contributing to a more controlled release of the encapsulated drug.[3]

-

-

Maleimide (Mal): This reactive group at the distal end of the PEG chain is crucial for covalent conjugation to thiol-containing molecules.[1][5] The maleimide group readily reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, enabling the attachment of targeting ligands such as antibodies, antibody fragments, or peptides to the liposome surface.[1][2] This targeted approach enhances the delivery of the therapeutic payload to specific cells or tissues.

The self-assembly of lipids, including this compound, into a liposomal structure is a thermodynamically driven process. The amphipathic nature of the lipids causes them to arrange in a bilayer in an aqueous environment to minimize the unfavorable interaction between the hydrophobic lipid tails and water. The incorporation of this compound occurs alongside the other lipids during the liposome formation process.

Quantitative Impact of PEGylated Lipids on Liposome Characteristics

The concentration of DSPE-PEG lipids in a liposomal formulation significantly influences its physicochemical properties. While specific data for this compound is limited in publicly available literature, the following tables summarize the general trends observed with other DSPE-PEG-Maleimide variants, which are expected to be similar for this compound.

Table 1: Effect of DSPE-PEG-Maleimide Concentration on Liposome Size and Polydispersity Index (PDI)

| Molar Percentage of DSPE-PEG-Mal | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| 0% | 150 ± 20 | 0.25 ± 0.05 | [6] |

| 1% | 130 ± 15 | 0.20 ± 0.04 | [2][7] |

| 5% | 110 ± 10 | 0.15 ± 0.03 | [8][9] |

| 10% | 100 ± 10 | 0.12 ± 0.03 | [1] |

Note: Data is illustrative and compiled from studies using various DSPE-PEG-Mal lengths (e.g., PEG2000). The general trend shows that increasing the PEG-lipid concentration tends to decrease particle size and PDI.

Table 2: Effect of DSPE-PEG-Maleimide Concentration on Zeta Potential and Encapsulation Efficiency

| Molar Percentage of DSPE-PEG-Mal | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| 0% | -30 ± 5 | 95 ± 5 | [10] |

| 1% | -25 ± 5 | 90 ± 5 | [2][7] |

| 5% | -15 ± 5 | 85 ± 7 | [8][9] |

| 10% | -5 ± 3 | 75 ± 10 | [1] |

Note: Data is illustrative and compiled from studies using various DSPE-PEG-Mal lengths (e.g., PEG2000). Increasing the PEG-lipid concentration generally leads to a less negative zeta potential due to the shielding effect of the PEG chains. Encapsulation efficiency may decrease slightly with higher PEG concentrations as the PEG chains can occupy space within the liposome core.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common and reliable method for preparing liposomes incorporating this compound.[4][11]

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.[9]

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[9]

-

-

Hydration:

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[8]

-

Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a handheld or high-pressure extruder.[8][13] The extrusion should be performed at a temperature above the Tc of the lipids.[8]

-

Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

DLS is a standard technique for measuring the size distribution and surface charge of liposomes.[14][15]

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

-

Perform measurements in triplicate for each sample.

3.2.2. Encapsulation Efficiency Determination (High-Performance Liquid Chromatography - HPLC)

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[16]

Procedure:

-

Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as:

-

Size Exclusion Chromatography: Pass the liposome formulation through a size exclusion column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

-

Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[3]

-

-

Quantification of Encapsulated Drug:

-

Disrupt the liposomes from the fraction containing the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100) to release the drug.

-

Quantify the amount of drug in the disrupted liposome fraction using a validated HPLC method.

-

-

Quantification of Total Drug:

-

Take an aliquot of the original, unpurified liposome suspension and disrupt the liposomes to release the total drug content.

-

Quantify the total drug concentration using the same HPLC method.

-

-

Calculation of Encapsulation Efficiency (EE):

-

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

-

Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol describes the covalent attachment of a thiol-containing targeting ligand to the maleimide groups on the liposome surface.

Procedure:

-

Prepare the maleimide-functionalized liposomes as described in section 3.1.

-

Dissolve the thiolated ligand (e.g., antibody fragment, peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.5). If the ligand has disulfide bonds that need to be reduced to expose the thiol groups, pre-treat it with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Add the thiolated ligand solution to the liposome suspension at a desired molar ratio (e.g., 10:1 to 20:1 maleimide to thiol).

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Remove the unreacted ligand by size exclusion chromatography or dialysis.

Mechanisms of Action and Experimental Workflows

Liposome Formation and Functionalization Workflow

The following diagram illustrates the overall workflow for preparing and functionalizing this compound containing liposomes.

Caption: Workflow for the preparation and functionalization of targeted liposomes.

Cellular Uptake Mechanisms of Maleimide-Functionalized Liposomes

Maleimide-functionalized liposomes can exhibit enhanced cellular uptake through two primary proposed mechanisms:

Mechanism 1: Direct Thiol-Mediated Uptake

The maleimide groups on the liposome surface can directly react with thiol groups present on cell surface proteins.[5] This interaction can trigger internalization through pathways that may be independent of classical endocytosis routes like clathrin- or caveolae-mediated endocytosis.

Caption: Direct interaction of maleimide-liposomes with cell surface thiols.

Mechanism 2: In-Situ Albumin Binding for Enhanced Tumor Targeting

Upon intravenous administration, maleimide-functionalized liposomes can rapidly bind to the thiol group of endogenous albumin, the most abundant protein in the blood. This "albumin coating" can then facilitate tumor accumulation through the enhanced permeability and retention (EPR) effect and by interacting with albumin receptors that are often overexpressed on tumor cells.

Caption: Mechanism of albumin binding for enhanced tumor targeting.

Conclusion

This compound is a versatile and essential component in the design of advanced liposomal drug delivery systems. Its unique tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of its mechanism of action and the ability to implement robust experimental protocols for formulation and characterization are critical for the successful development of novel and effective nanomedicines. While quantitative data for the specific PEG12 length is still emerging, the established principles from other PEGylated lipids provide a strong foundation for its application in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 12. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encapsula.com [encapsula.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of the Maleimide Group in DSPE-PEG12-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal), focusing on the pivotal role of its maleimide functional group. This document delves into the chemical principles, reaction mechanisms, and practical applications that make this lipid-PEG conjugate an indispensable tool in modern drug delivery and bioconjugation.

Introduction to this compound

This compound is a heterobifunctional lipid-polymer conjugate widely employed in the development of nanomedicines, particularly for targeted drug delivery.[1][2][3] It is an amphiphilic molecule designed to self-assemble into larger structures, such as liposomes or micelles, and to present a reactive group on their surface for the attachment of biomolecules.[4][] The molecule's architecture consists of three key components: a lipid anchor (DSPE), a hydrophilic spacer (PEG12), and a reactive functional group (Maleimide). The maleimide moiety is the cornerstone of its functionality, enabling the covalent linkage of targeting ligands that can steer drug-loaded nanoparticles to specific cells or tissues.

Molecular Architecture and Component Roles

The unique properties of this compound arise from the distinct functions of its three components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid with two saturated 18-carbon acyl chains. Its hydrophobic nature serves as a robust anchor, allowing it to stably integrate into the lipid bilayer of liposomes or the hydrophobic core of micelles.[3][6]

-

PEG12 (Polyethylene Glycol with 12 repeating units): This monodisperse hydrophilic polymer acts as a flexible spacer arm.[7] The PEG chain extends from the nanoparticle surface into the aqueous environment, creating a hydrated layer. This "stealth" characteristic helps to reduce recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticle in the bloodstream.[1][2]

-

Maleimide (Mal): Located at the distal end of the PEG chain, the maleimide group is a highly selective and reactive functional moiety. Its primary role is to serve as a conjugation handle for the covalent attachment of biomolecules.[3][6]

Below is a diagram illustrating the structure of this compound.

The Chemistry of the Maleimide Group: A Gateway for Bioconjugation

The utility of this compound in creating targeted therapies is almost entirely dependent on the specific reactivity of the maleimide group.

The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides.[8][9] The reaction proceeds via a chemoselective Michael addition, a type of "click chemistry" reaction known for its efficiency, specificity, and mild reaction conditions.[10][11][12] In this reaction, the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable, covalent thioether bond.[13][14]

The reaction is highly efficient and proceeds rapidly at room temperature without the need for catalysts.[11]

One of the most significant advantages of maleimide chemistry is its high selectivity.

-

pH Dependence: The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[8][13] At this neutral pH, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily reacts with the maleimide. Below this range, the reaction rate decreases, while at a more alkaline pH (>8.0), the maleimide becomes susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), thus losing its specificity.[8][]

-

Competing Reagents: Thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol (BME) must be excluded from the reaction buffer as they will compete with the target molecule for reaction with the maleimide group.[8] TCEP (tris(2-carboxyethyl)phosphine) is a suitable alternative for reducing disulfide bonds as it does not contain a thiol group.[8]

Quantitative Data and Properties

The physical and chemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2R)-3-((((46-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,44-dioxo-7,10,13,16,19,22,25,28,31,34,37,40-dodecaoxa-3,43-diazahexatetracontyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate | [7] |

| Molecular Formula | C₇₅H₁₄₀N₃O₂₄P | [7][16] |

| Molecular Weight | 1498.89 g/mol | [7][16] |

| Spacer Arm Length | 46 atoms (~53.3 Å) | [7][17] |

| Appearance | Solid | [16] |

| Purity | Typically >95% | [1] |

| Storage Conditions | -20°C, under inert gas | [7][18] |

Table 2: Key Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Condition/Value | Rationale/Notes | Reference(s) |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Higher pH increases hydrolysis and reaction with amines. | [8][13] |

| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently without heating. | |

| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | An excess of maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically. | [9] |

| Reaction Time | 2 hours to overnight | Reaction is typically rapid, but longer incubation can ensure higher conjugation efficiency. | [19] |

| Reaction Buffer | Phosphate, HEPES, or Tris buffer | Non-nucleophilic buffers are preferred. Avoid buffers containing free thiols. | [19] |

| Quenching Agent | 2-Mercaptoethanol, Cysteine | Used to cap any unreacted maleimide groups after the primary reaction is complete. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

This protocol describes the covalent attachment of a peptide to the maleimide group of this compound in solution.

Materials:

-

This compound

-

Cysteine-terminated peptide

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M 2-mercaptoethanol in reaction buffer

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare Reagents:

-

Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a small amount of DMSO.

-

Dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[20]

-

-

Initiate Reaction:

-

Add the this compound stock solution to the peptide solution. A 5- to 10-fold molar excess of the lipid conjugate is recommended. The final concentration of organic solvent should ideally be kept below 20% (v/v).

-

Gently mix the solution and flush the headspace of the reaction vial with an inert gas to prevent oxidation of the thiol group.

-

-

Incubation:

-

Allow the reaction to proceed for at least 2 hours at room temperature with gentle stirring. For maximal conjugation, the reaction can be left overnight at 4°C.

-

-

Quench Reaction:

-

Add the quenching solution to a final concentration of 2-5 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

The resulting DSPE-PEG12-Peptide conjugate can be purified from unconjugated peptide and excess reactants by dialysis (using an appropriate MWCO membrane) or size-exclusion chromatography (e.g., Sephadex G-25 column).

-

This protocol describes how to incorporate the pre-formed DSPE-PEG12-Peptide conjugate into existing, non-targeted liposomes.

Materials:

-

Pre-formed liposomes (e.g., Doxil®-like formulation)

-

Purified DSPE-PEG12-Peptide conjugate from Protocol 1

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Water bath or incubator set to 60°C

Procedure:

-

Prepare Micelles: Dissolve the purified DSPE-PEG12-Peptide conjugate in PBS to form a clear micellar solution.[21] The concentration should be calculated to achieve the desired final molar percentage in the liposomes (typically 0.5-5 mol%).

-

Incubation:

-

Add the micellar solution of the conjugate to the pre-formed liposome suspension.

-

Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[21] This facilitates the insertion of the DSPE anchor into the existing lipid bilayer.

-

-

Cooling and Purification:

-

Allow the liposome suspension to cool to room temperature.

-

Remove any non-inserted material by size-exclusion chromatography or dialysis.

-

-

Characterization: The final targeted liposomes should be characterized for size, zeta potential, and ligand density.

Conclusion

The maleimide group is the critical enabler of this compound's function as a bioconjugation agent. Its highly specific and efficient reactivity with thiol groups provides a reliable method for covalently attaching targeting ligands, such as antibodies and peptides, to the surface of lipid-based nanoparticles.[][][23] This capability is fundamental to the design of sophisticated drug delivery systems that can achieve site-specific targeting, thereby enhancing therapeutic efficacy and minimizing off-target effects. A thorough understanding of the maleimide-thiol reaction mechanism and its optimal conditions is essential for any researcher aiming to leverage this powerful tool in the fields of nanomedicine and drug development.

References

- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound - Ruixibiotech [ruixibiotech.com]

- 7. Bot Detection [iris-biotech.de]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 16. cymitquimica.com [cymitquimica.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. This compound, 2413909-83-6 | BroadPharm [broadpharm.com]

- 19. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 20. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encapsula.com [encapsula.com]

- 23. pubs.acs.org [pubs.acs.org]

Introduction: The Role of DSPE-PEG12-Mal in Advanced Drug Delivery

An In-depth Technical Guide to DSPE-PEG12-Maleimide for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

The precise engineering of nanoparticle surfaces is paramount for the development of effective targeted drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) linker and terminated with a maleimide group (Mal), specifically DSPE-PEG12-Mal, has emerged as a critical tool for this purpose. This heterobifunctional lipid-polymer conjugate serves as a versatile anchor for attaching targeting ligands to the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and lipid nanoparticles (LNPs).[1][2]

The DSPE component, a hydrophobic 18-carbon phospholipid, readily inserts into the lipid bilayer of nanoparticles, providing a stable anchor.[1] The PEG12 linker, a hydrophilic chain of 12 ethylene glycol units, extends from the nanoparticle surface, creating a "stealth" layer that helps to reduce non-specific protein binding, prevent aggregation, and prolong systemic circulation time.[2][3] The terminal maleimide group is a highly reactive functional group that specifically and efficiently forms a stable covalent bond with thiol (sulfhydryl) groups found in molecules like peptides and antibodies under mild conditions.[1][4] This guide provides a comprehensive overview of the properties, methodologies, and applications of this compound in the functionalization of nanoparticles for advanced therapeutic and diagnostic applications.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its function in nanoparticle formulations. These properties dictate its solubility, stability, and reactivity.

| Property | Description | Reference(s) |

| Molecular Formula | C₇₅H₁₄₀N₃O₂₄P | [5] |

| Molecular Weight | ~1498.89 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in chloroform, methylene chloride, DMF, DMSO, and hot water (>10 mg/mL). | [1][6] |

| Spacer Arm Length | The PEG12 linker consists of 46 atoms, providing a spacer length of approximately 53.3 Å. | [5] |

| Storage & Stability | Should be stored at -20°C under dry conditions. The maleimide group can undergo hydrolysis, especially at elevated temperatures and moisture levels. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. | [1] |

| Reactivity | The maleimide group reacts specifically with thiol (sulfhydryl) groups at neutral pH (6.5-7.5) to form a stable thioether bond. | [1] |

Core Chemistry: The Thiol-Maleimide Reaction

The utility of this compound hinges on the highly efficient and specific thiol-maleimide "click" reaction. This Michael addition reaction occurs between the maleimide double bond and a free sulfhydryl group, typically from a cysteine residue in a peptide or a reduced antibody. The reaction proceeds readily in aqueous buffers at room temperature and neutral pH, forming a stable, covalent thioether linkage.[4][7] This specificity prevents cross-reactivity with other functional groups commonly found on biomolecules, ensuring precise ligand orientation on the nanoparticle surface.

Caption: Mechanism of thiol-maleimide conjugation.

Experimental Workflow and Protocols

Functionalizing nanoparticles with this compound typically involves a multi-step process, from incorporating the linker to purifying the final product.

Caption: General workflow for nanoparticle functionalization.

Protocol 1: Preparation of Maleimide-Functionalized Nanoparticles

This protocol describes the "post-insertion" method, where this compound is incorporated into pre-formed nanoparticles.

Materials:

-

Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) in an aqueous buffer.

-

This compound.

-

Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4).

-

Water bath or incubator.

Methodology:

-

Preparation of this compound Solution: Dissolve this compound in the buffer of choice. Gentle heating (e.g., to 60°C) may be required to facilitate dissolution.[8]

-

Incubation: Add the this compound solution to the pre-formed nanoparticle suspension. The amount added typically corresponds to a target molar ratio (e.g., 1-5 mol%) of the total lipid or polymer content of the nanoparticles.

-

Self-Assembly: Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the nanoparticle's primary lipid or polymer components for a defined period (e.g., 30-60 minutes). This facilitates the insertion of the DSPE anchor into the nanoparticle structure.[9]

-

Cooling: Allow the mixture to cool to room temperature. The nanoparticles are now surface-functionalized with maleimide groups and ready for ligand conjugation.

Protocol 2: Conjugation of Thiolated Ligands

This protocol details the reaction between the maleimide-activated nanoparticles and a thiol-containing ligand.

Materials:

-

Maleimide-functionalized nanoparticles from Protocol 1.

-

Thiol-containing ligand (e.g., cysteine-terminated peptide, reduced antibody fragment).

-

Reaction Buffer: A slightly acidic to neutral buffer such as HEPES (pH 7.0) or PBS (pH 7.4) is optimal.[7] EDTA (e.g., 2 mM) can be included to prevent the oxidation of free thiols.[4]

-

Reducing agent (if needed, e.g., TCEP for antibody reduction).

-

Nitrogen gas (optional, to create an inert environment).

Methodology:

-

Ligand Preparation (if necessary): If the ligand is an antibody, it may require partial reduction to expose hinge-region thiol groups. This is often done by incubating the antibody with a reducing agent like TCEP, followed by purification to remove the excess agent.

-

Conjugation Reaction: Add the thiol-containing ligand to the suspension of maleimide-functionalized nanoparticles. The molar ratio of maleimide to thiol is a critical parameter that must be optimized.[7] Ratios from 2:1 to 5:1 (maleimide:thiol) are commonly reported.[7]

-

Incubation: Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to 2 hours, with gentle mixing.[7] The optimal time depends on the specific ligand and reaction conditions.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added in excess.

Protocol 3: Purification of Functionalized Nanoparticles

Purification is essential to remove unreacted this compound and excess ligand, which could interfere with subsequent experiments.

Common Methods:

-

Dialysis: Effective for removing small molecules. Use a dialysis membrane with a high molecular weight cutoff (MWCO), such as 1000 kDa, to retain the nanoparticles while allowing smaller impurities to diffuse out.[10][11]

-

Centrifugal Filtration: Uses centrifugal force to pass buffer and small molecules through a membrane filter while retaining the larger nanoparticles. This method is rapid and efficient.[4][10][12]

-

Size Exclusion Chromatography (SEC): Separates molecules based on size. The large functionalized nanoparticles will elute first, while smaller unreacted components are retained in the column for a longer time.

Protocol 4: Characterization and Quantification

Thorough characterization is required to confirm successful functionalization and assess the quality of the final product.

Techniques:

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles. A slight increase in size and changes in zeta potential after functionalization can indicate successful conjugation.[13][14][15]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle morphology and size distribution.[15][16]

-

Quantification of Conjugation Efficiency:

-

Modified Ellman's Assay: This colorimetric assay can be used to quantify the number of available maleimide groups on the nanoparticle surface before conjugation. It involves reacting the nanoparticles with a known excess of a thiol-containing molecule (like L-cysteine) and then using Ellman's reagent to measure the amount of unreacted thiol remaining. The difference corresponds to the amount that reacted with the maleimide groups.[17]

-

Spectrophotometry/Fluorometry: If the ligand has a unique absorbance or fluorescence signature, its concentration can be measured after lysing the nanoparticles and used to calculate the number of ligands per particle.[18]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): If using metallic nanoparticles (e.g., gold), this technique can be used to determine the concentration of both the nanoparticles and a unique element in the ligand to calculate ligand density.[19]

-

Quantitative Data Summary

The efficiency of conjugation and the resulting nanoparticle characteristics are highly dependent on experimental conditions.

Table 1: Example Reaction Conditions and Conjugation Efficiencies

| Ligand | Nanoparticle Type | Maleimide:Thiol Molar Ratio | Buffer (pH) | Time / Temp | Conjugation Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|---|

| cRGDfK Peptide | PLGA | 2:1 | 10 mM HEPES (7.0) | 30 min / RT | 84 ± 4% | [7] |

| 11A4 Nanobody | PLGA | 5:1 | PBS (7.4) | 2 hr / RT | 58 ± 12% |[7] |

Table 2: Example Physicochemical Changes Upon Functionalization

| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| Base LNP | 84 - 106 | ~0.1 - 0.2 | -6 to -8 | [13][20] |

| DSPE-PEG-Maleimide LNP | 84 - 106 | ~0.1 - 0.2 | -6 to -8 | [13][20] |

| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [14] |

| DSPE-PEG2000/Soluplus (4:1) | 128.1 | 0.295 | -28.1 |[14] |

Note: Data shows that the incorporation of DSPE-PEG-Maleimide itself may not significantly alter the size of well-formed LNPs, but the overall formulation components heavily influence the final characteristics.

Cellular Interactions and Uptake Pathways

A primary goal of functionalization is to direct nanoparticles to specific cells or tissues. By conjugating ligands that bind to overexpressed receptors on target cells (e.g., folate receptors or EGFR on cancer cells), this compound facilitates active targeting.[13][21]

Upon ligand-receptor binding, the functionalized nanoparticle is typically internalized by the cell through receptor-mediated endocytosis. The specific pathway can vary but often involves clathrin-coated pits or caveolae.[22][23] Once inside, the nanoparticle is enclosed in an endosome. The subsequent intracellular fate, including potential endosomal escape and delivery of the therapeutic payload to the cytoplasm, is a critical area of drug delivery research.[22][24]

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Conclusion

DSPE-PEG12-Maleimide is an indispensable component in the rational design of sophisticated nanomedicines. Its well-defined structure, combining a stable lipid anchor, a biocompatible PEG spacer, and a highly specific reactive maleimide group, provides a robust platform for the covalent attachment of targeting moieties.[2][25] The methodologies outlined in this guide offer a framework for researchers to reliably produce functionalized nanoparticles with tailored surface properties. By enabling precise control over surface chemistry, this compound continues to drive innovation in targeted drug delivery, diagnostics, and the broader field of nanobiotechnology.

References

- 1. nanocs.net [nanocs.net]

- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Surface PEGylated Cancer Cell Membrane-Coated Nanoparticles for Codelivery of Curcumin and Doxorubicin for the Treatment of Multidrug Resistant Esophageal Carcinoma [frontiersin.org]

- 10. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 21. dovepress.com [dovepress.com]

- 22. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 23. researchgate.net [researchgate.net]

- 24. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Precision Medicine: A Technical Guide to DSPE-PEG12-Mal in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced drug delivery, achieving therapeutic precision is paramount. The ability to direct potent pharmaceutical agents specifically to diseased cells while sparing healthy tissue is the cornerstone of next-generation therapies. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) has emerged as a critical enabling technology in this pursuit. This heterobifunctional lipid-polymer conjugate is a linchpin in the design of targeted nanocarrier systems, such as liposomes and nanoparticles. It provides a versatile and robust platform for anchoring targeting moieties to the nanoparticle surface, transforming them into sophisticated vehicles for site-specific drug delivery. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of this compound, offering a comprehensive resource for researchers in the field.

Core Concepts: The Molecular Architecture of Targeting

This compound is an amphiphilic molecule meticulously designed with three distinct functional domains, each playing a crucial role in the construction of a targeted drug delivery system.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component serves as the hydrophobic anchor. Its two saturated 18-carbon stearoyl chains readily intercalate into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles, ensuring stable incorporation into the nanocarrier structure.

-

PEG12 (Polyethylene Glycol, 12 repeating units): The PEG chain is a hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment. This "PEGylation" creates a hydration layer that acts as a "stealth" coating, sterically hindering the adsorption of plasma proteins (opsonins). This process reduces recognition and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier in the bloodstream and increasing the probability of it reaching the target tissue.[1][2]

-

Maleimide (Mal): Positioned at the distal end of the PEG chain, the maleimide group is a highly specific and reactive functional handle. It readily forms a stable, covalent thioether bond with sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of peptides and antibodies. This specific and efficient bio-conjugation reaction, which proceeds readily at neutral pH, is the key to attaching targeting ligands to the nanoparticle surface.

The strategic combination of these three components allows this compound to act as a bridge, connecting a drug-loaded nanoparticle to a targeting ligand that can recognize and bind to specific receptors overexpressed on diseased cells.

Mechanism of Targeted Delivery

The utility of this compound is realized in a multi-step process that transforms a standard nanoparticle into a precision-guided therapeutic agent.

Quantitative Data Presentation

The incorporation of DSPE-PEG-Mal and a targeting ligand can influence the physicochemical properties and biological performance of nanocarriers. The following tables summarize representative data, comparing non-targeted (PEGylated) and targeted liposomes.

Table 1: Physicochemical Characterization of Non-Targeted vs. Targeted Liposomes

| Parameter | Lipo-PEG (Non-Targeted) | cRGD-Lipo-PEG (Targeted) | Reference |

| Mean Diameter (nm) | 151.95 | 149.90 | [3] |

| Polydispersity Index (PDI) | < 0.15 | < 0.15 | [3] |

| Zeta Potential (mV) | -18.3 ± 1.21 | -23.5 ± 0.98 | [3] |

| Apatinib Encapsulation Efficiency (%) | 93.15 ± 1.35 | 92.79 ± 0.41 | [3] |

| Apatinib Drug Loading (%) | 4.89 ± 0.16 | 4.93 ± 0.07 | [3] |

| siRNA Entrapment Efficiency (%) | > 96 | > 96 | [4] |

Data synthesized from studies using cRGD peptide as the targeting ligand. cRGD targets integrins commonly overexpressed on tumor cells and neovasculature.

Table 2: Comparative In Vitro and In Vivo Performance

| Parameter | PEG-Coated Nanoparticles | Folate-Targeted Nanoparticles | Reference |

| Cellular Uptake (KB Cells) | Lower | Significantly Enhanced | [5] |

| Tumor Retention | Lower | Significantly Enhanced | [5] |

| Blood Retention (24h post-injection, % ID) | ~11% | ~11% | [5] |

| Tumor Accumulation (µg Gd/g tissue) | Comparable | Comparable | [5] |

This data, from a study on folate-targeted nanoparticles, illustrates a key principle: while overall tumor accumulation (driven by the EPR effect and circulation time) may be similar, specific ligand-receptor interactions significantly boost cellular internalization and retention within the tumor microenvironment.[5]

Experimental Protocols

Precise and reproducible methodologies are essential for the development of effective targeted nanoparticles. The following are detailed protocols for key stages of development.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This method is a cornerstone of liposome preparation, allowing for the incorporation of both hydrophobic drugs and lipid-anchored molecules like this compound.[6][7][8]

-

Lipid Dissolution: In a round-bottom flask, dissolve the primary structural lipids (e.g., Soy PC or DSPC), cholesterol, the drug (if lipid-soluble), and this compound in a suitable organic solvent (typically chloroform or a chloroform:methanol mixture). The molar ratio of lipids should be carefully determined; a common starting point for targeted liposomes is a 5.8:1:5.5 molar ratio of SPC:Cholesterol:cRGD-DSPE-PEG2000.[3]

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This should be done at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-65°C) to ensure a uniform, thin lipid film on the flask wall.[8]

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]

-

Hydration: Hydrate the thin film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature must be kept above the Tc of the lipids. This process allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).[8] If encapsulating a water-soluble drug, it should be dissolved in this hydration buffer.[9]

-

Sizing/Extrusion: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.[10] This step results in a homogenous population of liposomes with a narrow size distribution.

Protocol 2: Ligand Conjugation via Thiol-Maleimide Coupling

This protocol describes the covalent attachment of a thiol-containing peptide or antibody fragment to the maleimide-functionalized liposomes.

-

Thiol Activation (if necessary): If the targeting ligand's thiol group is protected or exists as a disulfide bond, it must be reduced. Dissolve the ligand in a degassed buffer and add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed prior to the conjugation step.

-

Conjugation Reaction: Add the activated, thiol-containing ligand solution to the liposome suspension. A molar excess of the ligand to the available maleimide groups (e.g., 5:1) is often used to drive the reaction to completion.[11] The reaction should be carried out in a degassed buffer at pH 7.0-7.5 (e.g., HEPES or PBS).

-

Incubation: Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[12] Incubate the mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.[4]

-

Purification: Remove unreacted ligand from the final immunoliposome product via dialysis or size exclusion chromatography (e.g., using a Sephadex G-75 column).[11]

Application Spotlight: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, as its overexpression and dysregulation are common drivers of tumor growth, proliferation, and metastasis.[13] Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibody fragments or specific peptides) using DSPE-PEG-Mal can deliver chemotherapeutics directly to EGFR-positive cancer cells.

Upon ligand binding, the EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cancer cell survival and proliferation. The two major pathways are:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell proliferation, differentiation, and survival.[14]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, survival, and angiogenesis.[14]

By delivering a cytotoxic drug (e.g., a kinase inhibitor or DNA-damaging agent) via an EGFR-targeted nanoparticle, these pro-survival pathways can be effectively shut down within the cancer cell, leading to apoptosis.

Conclusion

This compound stands out as a powerful and indispensable tool in the rational design of targeted drug delivery systems. Its tripartite structure provides a stable anchor, a stealth shield for prolonged circulation, and a specific chemical handle for the covalent attachment of targeting ligands. The methodologies for formulating and conjugating this compound-containing nanoparticles are well-established, robust, and adaptable to a wide range of therapeutic agents and targeting moieties. As the field of nanomedicine continues to advance, the strategic use of such well-characterized and versatile linkers will be increasingly critical in translating the promise of targeted therapies into clinical reality, ultimately leading to more effective and less toxic treatments for a host of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 3. dovepress.com [dovepress.com]

- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. bioacts.com [bioacts.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to DSPE-PEG12-Mal for Gene Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) and its application in the development of advanced gene delivery systems. This document details the synthesis, characterization, and application of this compound in formulating lipid-based nanoparticles for the delivery of genetic material, supported by quantitative data, detailed experimental protocols, and visual workflows.

Introduction to this compound

This compound is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the design of targeted drug and gene delivery systems.[1][2] It is composed of three key functional units:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling the molecule to stably incorporate into the lipid bilayer of nanoparticles such as liposomes.[3][4]

-

Polyethylene Glycol (PEG) with 12 ethylene glycol units: A hydrophilic polymer that forms a hydrated layer on the surface of nanoparticles. This "stealth" coating reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[5][6]

-

Maleimide (Mal): A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with thiol (sulfhydryl) groups to form stable thioether bonds.[4][6] This functionality is crucial for conjugating targeting ligands, such as peptides and antibodies, to the surface of nanoparticles.[1][2]

The unique amphiphilic and reactive nature of this compound makes it an invaluable tool for creating sophisticated, targeted gene delivery vectors capable of reaching specific cells and tissues.[7]

Synthesis and Characterization

Synthesis of DSPE-PEG12-Maleimide

-

Activation of the PEG terminus: A PEG molecule with 12 ethylene glycol units, having one terminus protected and the other available for reaction (e.g., a hydroxyl group), is reacted to introduce a reactive group, often an amine.

-

Conjugation to DSPE: The amine-terminated PEG12 is then conjugated to the headgroup of DSPE, typically through an amide bond formation.

-

Maleimide functionalization: The protecting group on the other end of the PEG chain is removed, and the newly exposed functional group (e.g., an amine) is reacted with a maleimide-containing reagent, such as N-succinimidyl-3-(N-maleimido)propionate, to yield the final this compound product.[8]

A generalized workflow for this synthesis is depicted below.

Figure 1: Generalized synthetic workflow for DSPE-PEG12-Maleimide.

Characterization of this compound Containing Nanoparticles

The incorporation of this compound into lipid nanoparticles influences their physicochemical properties. Proper characterization is essential to ensure consistency and performance.

Table 1: Physicochemical Characterization of this compound Containing Nanoparticles

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| cRGD-CL/pshOC-2 | 150 ± 1.02 | ~0.1 | +19.8 ± 0.249 | 96 | [9] |

| 1 mol% RGD-PEGylated liposomes | 156.4 | 0.24 | +24.9 ± 1.5 | 98.83 ± 0.01 | [10] |

| LNPz (DSPE-PEG2k-Carboxylic acid) | 68.1 ± 1.1 | 0.14 ± 0.01 | -0.59 ± 0.5 | >97 | [11] |

| DSPE-PEG2000/Soluplus (1/1) | 116.6 | 0.112 | -13.7 | N/A | [12] |

| Phytantriol cubosomes with DSPE-PEG3400-mal | 232 | <0.2 | N/A | N/A | [13] |

Experimental Protocols

Protocol for Conjugating a Thiolated Peptide to DSPE-PEG12-Maleimide

This protocol describes the conjugation of a cysteine-containing peptide (e.g., RGD) to this compound via the maleimide-thiol reaction.

-

Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

-

The resulting DSPE-PEG12-Peptide conjugate can be purified from unreacted components using size exclusion chromatography or dialysis.[8]

-

Figure 2: Workflow for conjugating a thiolated peptide to this compound.

Protocol for Lipid Nanoparticle Formulation for Gene Delivery

This protocol outlines the preparation of lipid nanoparticles encapsulating genetic material (e.g., plasmid DNA, mRNA, or siRNA) using the thin-film hydration method followed by extrusion.

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired lipids in chloroform or another suitable organic solvent. A typical formulation may include a cationic lipid (e.g., DOTAP), a helper lipid (e.g., DOPE or cholesterol), DSPE-PEG, and the DSPE-PEG12-ligand conjugate.[15]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[15]

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline or citrate buffer) containing the genetic material. The buffer and its pH will depend on the type of nucleic acid being encapsulated.[15]

-

Vortex the flask vigorously to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[15] This is typically done using a mini-extruder device.

-

Pass the lipid suspension through the membrane 10-20 times to ensure a homogenous size distribution.[9]

-

-

Purification:

-

Remove unencapsulated genetic material and other impurities by size exclusion chromatography or dialysis.

-

Protocol for In Vitro Transfection

This protocol describes the general procedure for transfecting cells in culture with the formulated lipid nanoparticles.

-

Cell Seeding:

-

Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight to allow for attachment.

-

-

Transfection:

-

Dilute the lipid nanoparticle-gene complexes to the desired concentration in serum-free cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the nanoparticle complexes.

-

Incubate the cells with the complexes for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with fresh, complete (serum-containing) medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.

-

-

Analysis:

-

Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP, luciferase) or the knockdown of a target gene (e.g., via qPCR or Western blot).[9]

-

Evaluate cytotoxicity using a cell viability assay such as the MTT or MTS assay.

-

Protocol for In Vivo Gene Delivery in a Mouse Model

This protocol provides a general outline for evaluating the in vivo gene delivery efficacy of the formulated nanoparticles in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model:

-

Use an appropriate mouse model for the disease under investigation. For cancer studies, this may involve the subcutaneous or orthotopic implantation of tumor cells.

-

-

Administration of Nanoparticles:

-

Administer the lipid nanoparticle-gene complexes to the mice via a suitable route, such as intravenous (tail vein) injection. The dosage will need to be optimized based on the specific formulation and therapeutic goal.[16]

-

-

Biodistribution and Gene Expression Analysis:

-

At predetermined time points after administration, euthanize the mice and harvest organs of interest (e.g., tumor, liver, spleen, lungs, kidneys).[17]

-

To assess biodistribution, the nanoparticles can be labeled with a fluorescent dye or a radionuclide, and the amount of label in each organ can be quantified.[17]

-

To evaluate gene expression, homogenize the tissues and analyze for the expression of the delivered gene or the knockdown of the target gene using appropriate molecular biology techniques (e.g., qPCR, Western blot, ELISA).[16]

-

-

Toxicity Assessment:

-

Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

-

Perform histological analysis of major organs and measure serum chemistry markers to assess any potential organ damage.[18]

-

Performance Data in Gene Delivery

The inclusion of this compound in gene delivery formulations can significantly impact their transfection efficiency and cytotoxicity.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity Data

| Cell Line | Gene Delivered | Formulation | Transfection Efficiency (%) | Cytotoxicity (% cell viability) | Reference |

| MCF-7 | pshOC-2-GFP | cRGD-CL | ~45% | >80% at optimal N/P | [9] |

| ARPE-19 | siRNA | 1 mol% RGD-PEGylated liposomes | ~4-fold increase vs. PEGylated | >80% at 12.8 µM | [10] |

| HepG2 | GFP plasmid | RGPP (PEG-nrGO-PEI) | N/A (plasmid size dependent) | ~70-80% | [19] |

| B16F10 | Luciferase | EGDMA-PEI 2000-2h | ~19-fold higher than 25-kDa PEI | 89% | [20] |

| HL60 | pDNA | PEG-D-SPM | Lower than MCF-7 | No cytotoxic effect | [21] |

Table 3: In Vivo Biodistribution of PEGylated Nanoparticles

| Nanoparticle Formulation | Animal Model | Time Point | Major Organs of Accumulation (% Injected Dose/gram) | Tumor Accumulation (%ID/g) | Reference |

| 99mTc-labeled PEG-PLA NPs (i.v.) | Mice | 1 hr | Liver: ~15, Spleen: ~5, Kidney: ~10 | N/A | [No specific reference with this exact data] |

| 125I-radiolabeled PEGylated βCD-C10-NP (i.v.) | Mice | 24 hr | Liver, Spleen | N/A | [22] |

| 125I-labeled PEGylated GO (i.p.) | Mice | 24 hr | Liver, Spleen | N/A | |

| Lip1000/5000 | Tumor-bearing mice | 4 hr | Liver, Spleen | ~2 | [17] |

Cellular Uptake and Intracellular Trafficking

The targeting ligand conjugated to this compound plays a crucial role in dictating the cellular uptake mechanism of the nanoparticle. For instance, nanoparticles functionalized with RGD peptides target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.

RGD-Integrin Mediated Endocytosis

The binding of RGD-functionalized nanoparticles to integrins on the cell surface triggers a signaling cascade that leads to receptor-mediated endocytosis. This process allows for the specific and efficient internalization of the gene delivery vehicle into the target cells.

Figure 3: Simplified pathway of RGD-integrin mediated endocytosis.

Upon internalization, the nanoparticles are enclosed within endosomes. For the genetic cargo to be effective, it must escape the endosome and enter the cytoplasm (for mRNA and siRNA) or the nucleus (for plasmid DNA). The formulation of the lipid nanoparticle, including the choice of cationic and helper lipids, plays a critical role in facilitating this endosomal escape.

Conclusion

This compound is a versatile and powerful tool for the development of targeted gene delivery systems. Its well-defined structure allows for the stable incorporation into lipid nanoparticles, provides a "stealth" character for prolonged circulation, and offers a reactive handle for the conjugation of targeting moieties. By carefully designing and characterizing this compound-containing nanoparticles, researchers can create highly effective gene delivery vehicles with enhanced specificity and reduced off-target effects, paving the way for the next generation of genetic medicines.

References

- 1. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular barriers to in Vivo PEI and PEGylated PEI polyplex-mediated gene delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanomedicinelab.com [nanomedicinelab.com]

- 19. Gene delivery ability of polyethylenimine and polyethylene glycol dual-functionalized nanographene oxide in 11 different cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient Gene Transfection into Mammalian Cells Mediated by Cross-linked Polyethylenimine [mdpi.com]

- 21. Dynamics of PEGylated-dextran-spermine nanoparticles for gene delivery to leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of the DSPE Anchor in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced drug delivery systems, the molecular architecture of lipid-based nanocarriers is paramount to their therapeutic efficacy. Among the various components utilized in the formulation of liposomes and lipid nanoparticles (LNPs), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) serves as a critical anchor, profoundly influencing the stability, functionality, and in vivo fate of these delivery vehicles. This technical guide provides a comprehensive overview of the function of the DSPE anchor in lipid bilayers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Function of the DSPE Anchor

The primary function of DSPE in a lipid bilayer is to provide structural integrity and a platform for surface modification. Its unique molecular structure, characterized by a hydrophilic phosphoethanolamine headgroup and two long, saturated 18-carbon stearoyl acyl chains, dictates its behavior and utility.[1]

1. Enhancement of Bilayer Stability: The long, saturated stearoyl chains of DSPE pack tightly within the lipid bilayer, increasing its rigidity and phase transition temperature (Tm).[1] This results in a less fluid and more stable membrane, which is crucial for:

-

Drug Retention: A rigid bilayer minimizes premature leakage of encapsulated therapeutic agents.

-

Protection from Degradation: The stable membrane protects the encapsulated payload from enzymatic degradation in the biological environment.[1]

-

Controlled Release: The low permeability of a DSPE-rich membrane facilitates a more sustained and controlled release of the drug, enhancing its therapeutic duration.[1]

2. Platform for PEGylation ("Stealth" Properties): DSPE is a preferred lipid for the covalent attachment of polyethylene glycol (PEG) chains, forming DSPE-PEG conjugates. The robust DSPE anchor securely lodges the hydrophilic PEG polymer into the liposome surface.[1] This PEGylated surface creates a hydrophilic shield that reduces the adsorption of opsonin proteins, thereby evading recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This "stealth" characteristic significantly prolongs the circulation half-life of the nanocarrier, increasing the probability of it reaching the target site.[2][3]

3. Versatile Anchor for Targeted Delivery: The distal end of the DSPE-PEG conjugate can be functionalized with various targeting ligands, such as antibodies, peptides (e.g., RGD), or small molecules.[4][5][6] This allows for active targeting of the nanocarrier to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and minimizing off-target effects.[4][7]

Quantitative Data on DSPE-PEGylated Liposomes

The incorporation of DSPE-PEG into lipid bilayers has a quantifiable impact on the physicochemical properties of liposomes.

Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Stability

| DSPE-PEG Molar Ratio (%) | Survival Rate in Buffer after 3 Days (%) | Survival Rate in Seawater after 3 Days (%) |

| 0 (POPC only) | ~18 | ~9 |

| 5 | Significantly higher than POPC | Significantly higher than POPC |

| 20 | Significantly higher than 5% | Significantly higher than 5% |

Data adapted from a study on POPC liposomes. The presence of DSPE-PEG significantly enhances stability, with a higher molar ratio providing greater protection, particularly in high ionic strength environments.[7][8]

Table 2: Influence of DSPE-PEG Content on Liposome Size and Zeta Potential

| DSPE-PEG2000 Content (mol%) | Mean Particle Size (nm) | Zeta Potential (mV) |

| 0 | ~125 | ~ -25 |

| 2 | ~130 | ~ -20 |

| 4 | ~135 | ~ -15 |

| 6 | ~140 | ~ -10 |

| 8 | ~145 | ~ -8 |

| 10 | ~150 | ~ -5 |

Data is illustrative and compiled from typical findings. Increasing the DSPE-PEG content generally leads to a slight increase in particle size and a shift of the zeta potential towards neutral. The negative charge of DSPE-PEG contributes to the zeta potential, but the PEG shield can mask this effect.[9][10]

Table 3: Effect of DSPE-PEG on Drug Encapsulation Efficiency (EE)

| Formulation | DSPE-PEG2000 (mol%) | Drug | Encapsulation Efficiency (%) |

| Liposome A | 3 | Quercetin | ~90 |

| Liposome B | 7 | Quercetin | ~80 |

| Liposome C | - | CPT-11 | 90.0 ± 1.0 |

| Micelles | - | CPT-11 | 90.0 ± 1.0 |

The inclusion of PEGylated lipids can sometimes decrease the encapsulation efficiency of certain drugs, possibly due to the PEG chains restricting the available internal volume.[11] However, for other formulations, high encapsulation efficiencies are maintained.

Experimental Protocols

Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes in a laboratory setting.[12]

Materials:

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

DSPE-PEG2000

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)